molecular formula C10H9BrN2 B13708525 4-Bromo-6-cyclopropylbenzimidazole

4-Bromo-6-cyclopropylbenzimidazole

Cat. No.: B13708525
M. Wt: 237.10 g/mol
InChI Key: UQQFJMRPBKUTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-cyclopropylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and a cyclopropyl group at the 6-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyclopropylbenzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate substituents. One common method is the condensation of 4-bromo-2-nitroaniline with cyclopropylcarboxaldehyde, followed by reduction and cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve multi-step processes that include nitration, reduction, and cyclization reactions. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-cyclopropylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while cyclization reactions can produce fused ring systems .

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclopropylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, affecting their function. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-cyclopropylbenzimidazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing compounds with specific biological activities .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

4-bromo-6-cyclopropyl-1H-benzimidazole

InChI

InChI=1S/C10H9BrN2/c11-8-3-7(6-1-2-6)4-9-10(8)13-5-12-9/h3-6H,1-2H2,(H,12,13)

InChI Key

UQQFJMRPBKUTPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C(=C2)Br)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.